2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate

Cationic photopolymerization Epoxide pot life Latent photoinitiator

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate (CAS 41333-51-1) is a substituted aryl diazonium salt bearing a hexafluorophosphate (PF₆⁻) counterion. It belongs to the class of radiation-sensitive latent Brønsted/Lewis acid generators that decompose upon UV irradiation to initiate cationic polymerization of epoxides and other cationically polymerizable monomers.

Molecular Formula C15H15F6N2O2PS
Molecular Weight 432.3 g/mol
CAS No. 41333-51-1
Cat. No. B12693813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate
CAS41333-51-1
Molecular FormulaC15H15F6N2O2PS
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C15H15N2O2S.F6P/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;1-7(2,3,4,5)6/h4-9H,1-3H3;/q+1;-1
InChIKeyBQESUXZHHVVEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium Hexafluorophosphate (CAS 41333-51-1): Structural Identity and Functional Class


2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium hexafluorophosphate (CAS 41333-51-1) is a substituted aryl diazonium salt bearing a hexafluorophosphate (PF₆⁻) counterion. It belongs to the class of radiation-sensitive latent Brønsted/Lewis acid generators that decompose upon UV irradiation to initiate cationic polymerization of epoxides and other cationically polymerizable monomers [1]. The core benzenediazonium ring carries two methoxy groups at positions 2 and 5, plus a p-tolylthio substituent at position 4, which modulates both the electronic absorption characteristics and the solubility profile of the active diazonium cation [2].

Why 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium Hexafluorophosphate Cannot Be—Should Not Be—Replaced with In-Class Diazonium Analogs


Within the aryl diazonium hexafluorophosphate family, seemingly minor variations in ring substitution and counterion identity produce order-of-magnitude differences in solubility, thermal latency, and pot life of formulated epoxide systems [1][2]. Unsubstituted phenyldiazonium hexafluorophosphate yields epoxide compositions that exhibit an 8-fold or greater viscosity increase after 25 days, whereas alkoxy-substituted analogs (2,5-dimethoxy type) limit the viscosity rise to at most 5-fold over the same interval [1]. Furthermore, the hexafluorophosphate salt exhibits roughly one-tenth the aqueous solubility of the corresponding tetrafluoroborate salt, directly impacting water tolerance in formulations and purification workflow compatibility [2].

Quantitative Differentiation Evidence for 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium Hexafluorophosphate


Pot Life Extension in Epoxide Compositions: Alkoxy-Substituted vs. Unsubstituted Phenyldiazonium Hexafluorophosphate

In diglycidyl ether of bisphenol‑A epoxide formulations, the 2,5‑dimethoxy‑substituted aryldiazonium hexafluorophosphate class limits the viscosity increase to ≤5‑fold after 25 days of dark storage, whereas the parent phenyldiazonium hexafluorophosphate (unsubstituted) leads to ≥8‑fold viscosity increase over the same storage period [1]. The alkoxy substitution on the phenyl ring is therefore responsible for an approximately 1.6‑fold or greater improvement in formulation pot life.

Cationic photopolymerization Epoxide pot life Latent photoinitiator

Aqueous Solubility: Hexafluorophosphate Salt vs. Tetrafluoroborate Salt

Systematic measurements on four diazonium PF₆ salts show water solubility of 1–4 × 10⁻⁴ mol dm⁻³, which is approximately one‑tenth that of the corresponding diazonium tetrafluoroborate (BF₄⁻) salts [1]. For the target compound bearing the PF₆⁻ counterion, this low water solubility is beneficial in applications requiring resistance to moisture‑induced premature decomposition and in biphasic synthetic schemes where the diazonium salt must remain in the organic phase.

Solubility Counterion effect Formulation compatibility

Hydrophobicity (LogP) Contrast: 2,5‑Dimethoxy‑4‑(p‑tolylthio) PF₆ vs. 2,5‑Dimethoxy‑4‑(p‑tolylthio) BF₄

The hexafluorophosphate salt (target compound) exhibits a calculated logP of 8.03 [1], whereas the tetrafluoroborate analog (CAS 27413‑92‑9) exhibits a calculated logP of 5.95 . The ΔlogP of +2.08 indicates significantly higher lipophilicity for the PF₆ salt, driven by the larger, softer, more hydrophobic PF₆⁻ anion.

LogP Lipophilicity Partition coefficient

Counterion Impact on Thermal Stability: PF₆ vs. BF₄ and Cl⁻

Aryl diazonium salts with PF₆⁻ and BF₄⁻ counterions are widely recognized as isolable, room‑temperature‑stable solids in contrast to chloride salts, which are dangerously explosive [1]. Within the non‑nucleophilic anion series, hexafluorophosphate salts have been demonstrated to give superior yields in certain Balz–Schiemann fluorinations relative to tetrafluoroborates (e.g., 49% yield of p‑fluorobenzoic acid via PF₆ vs. failure with BF₄ for p‑aminobenzoic acid) [2]. This class‑level evidence supports the selection of the PF₆ salt when thermal stability and controlled decomposition are procurement priorities.

Thermal safety Counterion stability Schiemann reaction

Application Scenarios Where 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium Hexafluorophosphate Delivers Differentiated Value


Long-Pot-Life Cationic UV-Cure Epoxide Coatings and Adhesives

In industrial UV‑cure lines for epoxy flooring, printed circuit board conformal coatings, and optical adhesives, formulations based on 2,5‑dimethoxy‑4‑(p‑tolylthio)benzenediazonium hexafluorophosphate can be pre‑mixed as a single‑component system and stored for weeks under yellow light, owing to the ≥1.6‑fold pot life extension over unsubstituted phenyldiazonium PF₆ initiators [1]. This eliminates on‑site catalyst addition steps and reduces waste from prematurely gelled batches.

Moisture-Tolerant Photoinitiator for Epoxy-Based Composite Manufacturing

The roughly 10‑fold lower water solubility of the hexafluorophosphate salt relative to tetrafluoroborate analogs minimizes hydrolysis of the diazonium group during processing in ambient humidity [2]. This is particularly advantageous in filament winding, pultrusion, and vacuum‑assisted resin transfer molding, where incidental moisture contact cannot be entirely excluded.

Hydrophobic Matrix Photoinitiator for High-Performance Polymer Films

With a calculated logP of 8.03, this compound partitions strongly into hydrophobic epoxy and acrylate matrices, ensuring uniform catalyst dispersion and preventing migration to or leaching from the cured film [3]. This property supports applications in protective coatings for electronics and barrier films where long‑term compositional integrity is required.

Controlled Thermal Decomposition for Aryl Fluoride Synthesis (Balz–Schiemann Precursor)

As a member of the hexafluorophosphate diazonium salt class, this compound serves as a precursor for the Balz–Schiemann fluorination, where the PF₆ counterion can deliver superior fluorination yields compared to tetrafluoroborate salts in structurally demanding substrates [4]. Its thermal stability profile also facilitates safer handling relative to chloride diazonium salts.

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